molecular formula C11H9BrS B8554411 3-Bromo-4-(4-methylphenyl)thiophene

3-Bromo-4-(4-methylphenyl)thiophene

Cat. No.: B8554411
M. Wt: 253.16 g/mol
InChI Key: IIURKSVGXRMKON-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylphenyl)thiophene is a brominated thiophene derivative substituted with a 4-methylphenyl group at the 4-position of the thiophene ring. Thiophene derivatives are widely studied due to their aromatic stability, versatility in synthetic modifications, and biological activities .

For instance, 3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (a structural analog) is synthesized using palladium catalysts and copper iodide under reflux conditions .

Properties

Molecular Formula

C11H9BrS

Molecular Weight

253.16 g/mol

IUPAC Name

3-bromo-4-(4-methylphenyl)thiophene

InChI

InChI=1S/C11H9BrS/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12/h2-7H,1H3

InChI Key

IIURKSVGXRMKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis routes, and properties:

Compound Name Substituents Synthesis Method Key Properties/Activities References
3-Bromo-4-(4-methylphenyl)thiophene Br (C3), 4-methylphenyl (C4) Likely via cross-coupling or electrophilic substitution High aromatic stability, potential antimicrobial
3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene Br (C3), ethynyl-4-butylphenyl (C2) Sonogashira coupling (PdCl₂(PPh₃)₂, CuI, triethylamine, 60°C, 8h) Enhanced π-conjugation for materials science
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Bromobenzyl (C2), thiophene (C5) Cyclization of acetohydrazide with thiophene-2-carboxylic acid (POCl₃ catalyst) Antimicrobial activity (MIC: 12.5 µg/mL)
(4-Bromothiophen-3-yl)methanol Br (C4), hydroxymethyl (C3) Not specified (safety data indicates 100% purity) Higher solubility due to -OH group
Key Observations:
  • Substituent Position and Reactivity: Bromine at the 3-position (as in the target compound) enhances electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, bromine at the 4-position (e.g., (4-bromothiophen-3-yl)methanol) may alter regioselectivity in further reactions .
  • Electronic Effects : The 4-methylphenyl group donates electrons via resonance, stabilizing the thiophene ring, whereas ethynyl groups (e.g., in ’s compound) extend π-conjugation, useful in optoelectronic materials .
  • Biological Activity : Oxadiazole-thiophene hybrids () exhibit antimicrobial properties, suggesting that the target compound’s bromophenyl-thiophene scaffold could be optimized for similar applications .

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